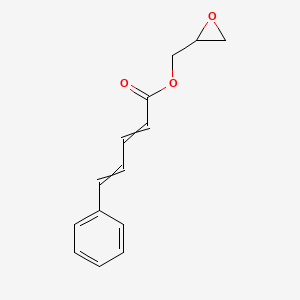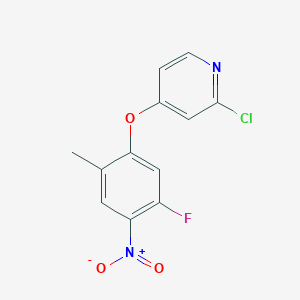
4-Methoxy-p-terphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-1,1’:4’,1’'-terbenzene is an organic compound that belongs to the class of methoxybenzenes It is characterized by the presence of a methoxy group (-OCH3) attached to a benzene ring, which is further connected to two additional benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,1’:4’,1’'-terbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzene and other benzene derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain pure 4-Methoxy-1,1’:4’,1’'-terbenzene.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-1,1’:4’,1’'-terbenzene may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-1,1’:4’,1’'-terbenzene can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group (-OH).
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while substitution reactions can introduce halogens or nitro groups onto the benzene rings.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-1,1’:4’,1’'-terbenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Methoxy-1,1’:4’,1’'-terbenzene involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-4-(1-propenyl)benzene:
4-Methoxy-1-butyn-1-ylbenzene: This compound has a methoxy group and a butynyl group attached to the benzene ring, offering different reactivity and applications.
Uniqueness
4-Methoxy-1,1’:4’,1’'-terbenzene is unique due to its three benzene rings connected in a linear fashion, which imparts distinct chemical and physical properties. This structure allows for unique interactions and reactivity compared to other methoxybenzenes, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
13041-66-2 |
|---|---|
Molekularformel |
C19H16O |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
1-methoxy-4-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C19H16O/c1-20-19-13-11-18(12-14-19)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14H,1H3 |
InChI-Schlüssel |
ITFFYHPJGWEGBG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7-Oxo-1-phenyl-1,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)methyl acetate](/img/structure/B8468503.png)

![tert-butyl 9-bromo-3,4-dihydrobenzo[b][1,4]oxazepine-5(2H)-carboxylate](/img/structure/B8468522.png)





![1-Benzo[1,2,3]thiadiazol-5-yl-2-bromoethanone](/img/structure/B8468572.png)



![6'-Bromo-4-(trifluoromethyl)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B8468605.png)
